3-(2-methyl-1H-indol-3-yl)propan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9/h2-3,5,7,14H,4,6,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBVYWZVLZVVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Indole Based Propanamines
Established and Evolving Synthetic Routes for Indole-Propanamine Scaffolds
The construction of indole-propanamine scaffolds is a cornerstone of synthetic organic chemistry, providing access to a class of compounds with significant chemical interest. The synthetic pathways are typically multi-step sequences that allow for the controlled introduction of functional groups and the construction of the final propanamine side chain.
The synthesis of 3-(2-methyl-1H-indol-3-yl)propan-1-amine is typically achieved through a multi-step process starting from a substituted indole (B1671886), such as 2-methylindole (B41428). nih.govnih.govrug.nlresearchgate.net A common and effective strategy involves the initial functionalization of the indole ring at the C3 position, followed by the elongation and elaboration of the side chain to introduce the three-carbon propanamine moiety. This sequential approach allows for the purification of intermediates at each stage, ensuring the high purity of the final product. Key transformations in these sequences often include formylation, condensation reactions to build the carbon chain, and subsequent reduction steps to generate the terminal amine.
A representative synthetic sequence can be summarized as follows:
Formylation: Introduction of a carbonyl group at the C3 position of the indole ring.
Chain Elongation: Reaction of the carbonyl group to add the remaining carbons of the propanamine side chain, often creating a nitro-functionalized intermediate.
Functional Group Transformation: Conversion of the intermediate functional group (e.g., a nitro group or a ketone) into the final primary amine.
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.comorganic-chemistry.org The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate a chloroiminium ion known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org
This electrophilic Vilsmeier reagent then attacks the electron-rich indole ring. For a substrate like 2-methylindole, the substitution occurs regioselectively at the C3 position, which is the most nucleophilic site. The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde. wikipedia.org This process provides a reliable route to 2-methyl-1H-indole-3-carboxaldehyde, a critical precursor for the subsequent extension of the side chain. sciencemadness.org
Table 1: Vilsmeier-Haack Formylation of 2-Methylindole
| Starting Material | Reagents | Key Intermediate | Product |
| 2-Methylindole | 1. POCl₃, DMF2. H₂O | Iminium salt | 2-Methyl-1H-indole-3-carboxaldehyde |
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a carbonyl compound with a nitroalkane. worktribe.compsu.edu In the synthesis of indole-propanamines, the 2-methyl-1H-indole-3-carboxaldehyde (obtained from the Vilsmeier-Haack reaction) is reacted with a nitroalkane such as nitroethane. tci-thaijo.org
The reaction is typically catalyzed by a base, such as ammonium (B1175870) acetate, and proceeds through a nitro-alcohol intermediate. derpharmachemica.com This intermediate readily undergoes dehydration, often under the reaction conditions, to yield a conjugated nitroalkene. ekb.egresearchgate.net This product, 3-(2-methyl-1H-indol-3-yl)-1-nitroprop-1-ene, is a versatile intermediate, as the nitro group can be subsequently reduced to form the desired primary amine. tci-thaijo.org
The Nef reaction traditionally converts a primary or secondary nitroalkane into the corresponding aldehyde or ketone through the acid hydrolysis of its nitronate salt. organic-chemistry.orgwikipedia.org While the classic conditions can be harsh, modified versions of the Nef reaction provide milder and more efficient alternatives. wikipedia.org
One such modified procedure involves the use of an Fe-HCl system to convert a nitroalkene intermediate into a ketone. scientific.net This method is particularly useful in an alternative synthetic pathway where the nitroalkene, derived from the Henry reaction, is first reduced to the corresponding nitroalkane. This saturated nitroalkane is then subjected to the modified Nef reaction conditions to yield the ketone, 1-(2-methyl-1H-indol-3-yl)propan-2-one. scientific.net This ketone intermediate is a valuable precursor for the final amination step, particularly for enantioselective approaches. scientific.net
Table 2: Synthesis of Ketone Intermediate via Henry and Modified Nef Reactions
| Step | Starting Material | Reagents | Product |
| 1. Henry Reaction | 2-Methyl-1H-indole-3-carboxaldehyde, Nitroethane | Ammonium Acetate | 3-(2-methyl-1H-indol-3-yl)-1-nitroprop-1-ene |
| 2. Reduction | 3-(2-methyl-1H-indol-3-yl)-1-nitroprop-1-ene | e.g., NaBH₄ | 3-(2-methyl-1H-indol-3-yl)-1-nitropropane |
| 3. Modified Nef Reaction | 3-(2-methyl-1H-indol-3-yl)-1-nitropropane | Fe, HCl | 1-(2-methyl-1H-indol-3-yl)propan-2-one |
Achieving stereochemical control is a significant challenge in the synthesis of chiral amines. The use of chiral auxiliaries, such as Ellman's sulfinamide (tert-butanesulfinamide), provides a powerful and widely adopted strategy for asymmetric amine synthesis. yale.edusigmaaldrich.comosi.lv This method has been successfully applied to the synthesis of chiral (R)-1-(1H-indol-3-yl)propan-2-amines. scientific.net
The synthesis begins with the condensation of the ketone intermediate, 1-(2-methyl-1H-indol-3-yl)propan-2-one, with an enantiopure sulfinamide (e.g., (R)-(+)-2-methyl-2-propanesulfinamide). scientific.net This reaction forms a chiral N-tert-butanesulfinyl ketimine intermediate. harvard.edu The sulfinyl group then directs the subsequent diastereoselective addition of a hydride from a reducing agent. Finally, the sulfinyl auxiliary is cleaved under mild acidic conditions to afford the desired chiral primary amine in high yield and excellent enantiomeric excess (over 99% e.e.). scientific.net
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. organic-chemistry.org The reaction typically proceeds in one pot by treating an aldehyde or ketone with an amine source (such as ammonia (B1221849) for primary amines) and a reducing agent. An imine intermediate is formed in situ and is immediately reduced to the corresponding amine. organic-chemistry.orgresearchgate.net
This strategy is directly applicable to the synthesis of this compound from its corresponding carbonyl precursors. For instance, the ketone 1-(2-methyl-1H-indol-3-yl)propan-2-one can be converted to the target amine. Similarly, if the synthetic route produced the aldehyde 3-(2-methyl-1H-indol-3-yl)propanal, it could also serve as a substrate for reductive amination. Various reducing agents can be employed, and modern methods utilize catalytic systems that are highly chemoselective, tolerating a wide range of other functional groups within the molecule. organic-chemistry.org
Reduction of Indole-Substituted Nitriles to Amines
A primary and effective method for synthesizing this compound involves the reduction of the corresponding nitrile precursor, 3-(2-methyl-1H-indol-3-yl)propanenitrile. This transformation of a nitrile to a primary amine is a fundamental reaction in organic synthesis, with several established protocols available. The choice of reducing agent is critical and is often determined by factors such as substrate tolerance to reaction conditions, desired selectivity, and scalability of the reaction.
Common approaches for this reduction include the use of powerful hydride reagents or catalytic hydrogenation. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Another common set of reagents includes boranes, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), which also effectively reduce nitriles.
Catalytic hydrogenation offers an alternative, often milder, route. This method involves hydrogen gas (H₂) in the presence of a metal catalyst. Raney nickel is a frequently used catalyst for nitrile reduction, although other catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) can also be employed. A key challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the intermediate imine with the final amine product. The addition of ammonia is a common strategy to suppress the formation of these byproducts and improve the selectivity for the primary amine. sci-hub.se
| Reagent/Catalyst | Typical Solvent | Key Characteristics |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, non-catalytic reducing agent; requires anhydrous conditions and careful workup. |
| Borane-THF (BH₃-THF) | Tetrahydrofuran (THF) | Effective reducing agent; often requires heating. |
| Raney Nickel + H₂ | Ethanolic Ammonia | Heterogeneous catalysis; addition of ammonia minimizes secondary/tertiary amine byproducts. |
| Palladium on Carbon (Pd/C) + H₂ | Various | Heterogeneous catalysis; reaction conditions can be optimized to favor primary amine formation. |
A comparative overview of common reagents for the reduction of nitriles to primary amines.
Optimization of Synthetic Pathways for Improved Yield and Purity in Research
The optimization of synthetic pathways is a crucial aspect of chemical research, aiming to maximize product yield and purity while minimizing reaction times, costs, and environmental impact. For the synthesis of this compound and its derivatives, optimization strategies often focus on the key bond-forming and functional group transformation steps.
In the context of nitrile reduction, process optimization may involve screening different catalysts, solvents, temperatures, and hydrogen pressures to find the ideal conditions that favor the formation of the desired primary amine with minimal side reactions. For instance, in catalytic hydrogenations, careful selection of the catalyst support and metal loading can significantly influence the reaction's efficiency and selectivity.
Furthermore, upstream synthetic steps, such as the formation of the indole core itself or the introduction of the propanenitrile side chain, are also targets for optimization. Classic indole syntheses like the Fischer, Bischler, or Madelung methods are continually being refined. nih.gov Modern approaches may employ transition-metal-catalyzed cyclizations, which can offer milder reaction conditions and broader functional group tolerance. nih.gov The development of one-pot or multi-component reactions (MCRs) represents a significant advance in synthetic efficiency, as these strategies allow for the construction of complex molecules like substituted indoles from simple precursors in a single step, thereby reducing waste and improving atom economy. rsc.orgrsc.org Purification techniques are also critical for obtaining high-purity compounds. While traditional column chromatography is widely used, developing methods that allow for purification via crystallization or other non-chromatographic techniques is often a goal in process optimization to improve scalability and reduce solvent waste. grinnell.edu
Advanced Chemical Modifications and Derivatization Strategies
Once this compound is synthesized, it serves as a versatile scaffold for further chemical modifications. These derivatization strategies are employed to explore structure-activity relationships (SAR) in medicinal chemistry research by systematically altering different parts of the molecule. grinnell.edu
Functionalization of the Propan-1-amine Moiety (e.g., Acylation, Alkylation)
The primary amine of the propan-1-amine moiety is a key site for functionalization. It can readily undergo a variety of reactions to produce a diverse library of derivatives.
Acylation: The amine can be acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This transformation is often used to introduce a wide range of substituents. For instance, Friedel-Crafts acylation of unprotected indoles is a common method for producing 3-acylindoles, which can be precursors to the target amine. researchgate.netresearchgate.net Once the amine is formed, its subsequent acylation introduces different functional groups.
Alkylation: The nitrogen atom can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination is a particularly powerful method for introducing N-alkyl and N,N-dialkyl groups. This reaction involves the initial formation of an imine or enamine, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This allows for the synthesis of secondary and tertiary amine derivatives. researchgate.net These modifications can significantly alter the compound's physical and biological properties. nih.gov
Strategies for Indole Ring Substitutions and Side Chain Variations
Creating analogs for research often involves modifying the core indole ring or altering the length and structure of the side chain. wikipedia.org
Indole Ring Substitutions: Substituents can be introduced at various positions on the indole nucleus (N-1, C-4, C-5, C-6, C-7). N-alkylation or N-arylation at the indole nitrogen (position 1) is a common modification. Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, can introduce functional groups onto the benzene (B151609) portion of the indole ring, although regioselectivity can be a challenge. The specific position of substitution is influenced by the existing groups on the ring and the reaction conditions. rsc.org
Side Chain Variations: The three-carbon chain of the propanamine moiety can also be altered. Homologation or shortening of the alkyl chain can be achieved through multi-step synthetic sequences. For example, starting from indole-3-acetic acid or indole-3-carboxaldehyde (B46971) allows for the synthesis of tryptamines with different chain lengths. sci-hub.se Furthermore, introducing substituents on the alkyl chain itself, for example at the alpha or beta positions, generates another layer of structural diversity. nih.gov An iridium-catalyzed reverse prenylation of tryptamines has been reported as a method to introduce complex substituents onto the side chain via cyclization. acs.org
| Modification Type | Target Site | Example Reactions | Purpose in Research |
| N-Acylation | Propan-1-amine | Reaction with Acyl Chlorides | Introduce amide functionalities |
| N-Alkylation | Propan-1-amine | Reductive Amination | Introduce secondary/tertiary amines |
| Ring Substitution | Indole Nucleus | Electrophilic Aromatic Substitution | Modify electronic properties of the ring |
| Side Chain Variation | Propyl Chain | Homologation/Shortening | Alter chain length and flexibility |
Summary of derivatization strategies for modifying indole-based propanamines.
Application of Bioisosteric Replacement in Analog Design for Research Purposes
Bioisosterism is a key strategy in medicinal chemistry and drug design used to optimize molecular properties while retaining desired biological activity. patsnap.com A bioisostere is a functional group or molecule that has similar chemical or physical properties to another, which allows for their interchange in a biologically active compound. drughunter.com This strategy is applied to the design of analogs of this compound to fine-tune its characteristics. ipinnovative.com
The indole ring itself is a common target for bioisosteric replacement. For example, it can be replaced with other bicyclic aromatic heterocycles like benzofuran, benzothiophene, or azaindoles (e.g., 7-azaindole). These replacements can alter properties such as hydrogen bonding capacity, metabolic stability, and receptor binding interactions. nih.govresearchgate.net Similarly, the primary amine group could be replaced by other functional groups that can act as hydrogen bond donors, such as a hydroxyl or thiol group, although this would represent a more significant structural change. The application of bioisosterism allows researchers to systematically probe the structural requirements for a compound's activity and to develop new chemical entities with improved research profiles. mdpi.com
Green Chemistry Principles and Sustainable Approaches in Indole Synthesis Research
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles and their derivatives to make chemical processes more environmentally benign. pnas.org These principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and employing renewable feedstocks. researchgate.netresearchgate.net
Several green strategies have been developed for indole synthesis:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. tandfonline.com It often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govtandfonline.com Various indole syntheses, including the Fischer, Bischler, and cycloisomerization reactions, have been successfully adapted to microwave-assisted conditions. researchgate.netorganic-chemistry.org
Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry promotes the use of more sustainable alternatives like water, ethanol, or ionic liquids. researchgate.netopenmedicinalchemistryjournal.com Water, in particular, is an attractive solvent for its non-toxic and non-flammable nature.
Catalysis: The use of efficient catalysts, especially those that are recyclable or based on abundant metals, is a cornerstone of green chemistry. This includes the development of solid-supported catalysts or nanocatalysts that can be easily separated from the reaction mixture and reused. researchgate.net Multi-component reactions (MCRs) are also considered a green approach as they increase atom economy and reduce the number of synthetic steps and purification processes. rsc.orgrug.nl
Photoredox Catalysis: Visible-light photoredox catalysis has become a valuable tool for generating radical species under mild conditions, enabling novel transformations for the synthesis of complex molecules like indole alkaloids in a green and economical manner. acs.org
By incorporating these sustainable practices, researchers can develop more efficient and environmentally responsible methods for the synthesis of this compound and its derivatives. rsc.org
Mechanistic and Theoretical Investigations in Biological Systems Non Clinical Focus
Receptor and Enzyme Interaction Profiling (In Vitro and In Silico Studies)
The indole (B1671886) scaffold is a foundational element for many ligands targeting serotonin (B10506) (5-HT) receptors, largely due to its structural resemblance to the endogenous neurotransmitter. The compound 3-(2-methyl-1H-indol-3-yl)propan-1-amine is a structural analog of tryptamine (B22526), featuring a methyl group at the C2 position of the indole ring and an extended propyl side chain. The potential interactions of this compound with 5-HT receptor subtypes can be inferred from studies on related molecules.
Research on structurally constrained analogs, such as trans-2-(indol-3-yl)cyclopropylamine derivatives, has demonstrated that modifications to the indolyl-alkylamine core can fine-tune receptor affinity and selectivity. nih.gov In one study, these derivatives generally lacked high affinity for the 5-HT1A, 5-HT2A, and 5-HT2B receptors. nih.gov However, they displayed considerable affinity for the 5-HT2C receptor, with a 5-fluoro substituted analog showing a high affinity with a Kᵢ value of 1.9 nM. nih.gov Furthermore, the stereochemistry of the side chain was found to be a critical factor, as different enantiomers exhibited a reversal of stereoselectivity between 5-HT2A/2B and 5-HT2C receptor subtypes. nih.gov This highlights the sensitivity of serotonin receptors to the specific geometry and substitution pattern of the indole ligand. The functional activity of such ligands can span from agonism to antagonism, often dependent on the specific receptor subtype and the signaling pathway being measured. mdpi.comtocris.com
Indole-containing molecules have also been investigated for their effects on other major neurotransmitter systems, including the dopaminergic and noradrenergic systems. nih.govnih.gov While direct binding data for this compound on these targets is not extensively detailed, related structures have shown significant activity. For instance, a class of 3-(1H-indol-1-yl)-3-arylpropan-1-amines, which are substituted at the indole nitrogen, were identified as potent dual inhibitors of serotonin and norepinephrine (B1679862) reuptake. nih.gov Similarly, a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols produced a potent norepinephrine reuptake inhibitor with an IC₅₀ of 28 nM, which was also highly selective over the dopamine (B1211576) transporter. nih.gov
The potential for cross-talk exists due to the shared signaling mechanisms between these receptor systems. frontiersin.org Dopamine D₁-like receptors and β-adrenergic receptors both typically couple to Gₛ proteins to stimulate adenylyl cyclase, whereas D₂-like and α₂-adrenergic receptors often couple to Gᵢ to inhibit it. frontiersin.orgnih.gov The established activity of various indole propanamine analogs suggests that this compound could potentially interact with the receptors or transporters of these interconnected neurotransmitter systems.
The 2-methyl-1H-indol-3-yl structural motif is present in inhibitors designed for various enzymatic targets.
Dynamin GTPase : This enzyme is essential for endocytosis. A focused library of indole-based compounds was developed to inhibit dynamin GTPase, starting from a lead compound containing the 2-methyl-1H-indol-3-yl core. nih.gov This effort led to the identification of highly potent inhibitors, such as N-((1-(3-(dimethylamino)propyl)-1H-indol-3-yl)methyl)decan-1-amine, which inhibited dynamin I with an IC₅₀ value of 0.56 µM and showed 4.4-fold selectivity over dynamin II. nih.govwesternsydney.edu.au This compound also proved to be a potent inhibitor of clathrin-mediated endocytosis in cellular assays. nih.gov
Falcipain-2 : As a cysteine protease in the malaria parasite Plasmodium falciparum, Falcipain-2 is a key drug target. nih.gov Structurally related compounds, specifically a series of 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides, have been synthesized and tested for their inhibitory effects. Several of these derivatives displayed moderate inhibition of Falcipain-2, with IC₅₀ values in the range of 10.0 to 39.4 µM. nih.gov Molecular modeling studies indicated that the indole portion of these molecules is crucial for binding within the enzyme's active site. nih.gov
Cyclooxygenase (COX) : Some indole derivatives have been explored as inhibitors of COX enzymes. nih.gov For example, a derivative of the NSAID flurbiprofen, Flu-AM1, was shown to be a dual inhibitor of fatty acid amide hydrolase (FAAH) and COX enzymes. researchgate.net
| Compound Series/Name | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-((1-(3-(dimethylamino)propyl)-1H-indol-3-yl)methyl)decan-1-amine | Dynamin I | 0.56 | nih.gov |
| N-((1-(3-(dimethylamino)propyl)-1H-indol-3-yl)methyl)dodecan-1-amine | Dynamin I | 0.76 | nih.gov |
| 2-amido-3-(1H-indol-3-yl)-propanamides | Falcipain-2 | 10.0 - 39.4 | nih.gov |
The indole nucleus serves as a scaffold for ligands targeting the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in excitatory neurotransmission and various neuropathologies. mdpi.com Research into 3-substituted indole derivatives has aimed to delineate the structure-affinity relationships (SAR) for this target. nih.gov These studies have shown that substitutions on the indole ring, such as 5-hydroxy and 6-hydroxy groups, can yield active ligands. nih.gov However, potency is highly sensitive to minor structural alterations; for instance, changing an ethanone (B97240) linker to a propanone in one series led to a tenfold reduction in binding affinity. nih.gov In silico docking studies suggest that these indole ligands bind at the interface of the GluN1 and GluN2B subunits, a site also targeted by the well-characterized GluN2B antagonist, ifenprodil. mdpi.comnih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
The biological profile of indole-based compounds is profoundly influenced by the substitution pattern on the indole ring. nih.gov The C3 position is the most common site for electrophilic substitution, but modifications at other positions, including C2, are critical for modulating biological activity. researchgate.net
The 2-methyl group in this compound can exert significant electronic and steric effects. As a weakly electron-donating group, the methyl substituent can alter the electron density of the indole ring, potentially affecting hydrogen bonding and π-π stacking interactions with biological targets. acs.org Its steric bulk can also influence the preferred conformation of the side chain and its fit within a binding pocket. The importance of the 2-methyl indole core is highlighted in its use as a scaffold for potent dynamin GTPase inhibitors. nih.gov In studies of other indole-based series, such as HIV-1 fusion inhibitors, meticulous optimization of ring substituents was necessary to achieve sub-micromolar potency. nih.govacs.org The specific contribution of the 2-methyl group to the activity of this compound at various targets would be best clarified through direct comparison with its non-methylated analog and other C2-substituted derivatives.
Impact of the Propan-1-amine Side Chain and its Modifications on Binding Affinity
The propan-1-amine side chain extending from the indole core of this compound is a critical determinant of its binding affinity to various biological targets. The length, flexibility, and the primary amine functionality of this chain are key features that govern molecular interactions. The three-carbon linker provides an optimal distance and conformational flexibility for the terminal amine group to engage with specific residues within a receptor's binding pocket.
Modifications to this side chain have been explored to understand and optimize binding characteristics. For instance, alterations in the length of the alkyl chain can significantly impact binding affinity. Shortening or lengthening the chain can disrupt the ideal positioning of the amine group, leading to a decrease in binding potency.
Furthermore, the primary amine group itself is a crucial pharmacophoric feature, often participating in key hydrogen bonding or ionic interactions with the target protein. Chemical modifications of this amine, such as N-alkylation or acylation, can drastically alter the compound's binding profile. For example, reductive alkylation of the amine can introduce steric hindrance or alter the electronic properties, thereby affecting the strength of interactions with the target. nih.gov The table below summarizes the conceptual impact of various side chain modifications on binding affinity.
| Side Chain Modification | Potential Impact on Binding Affinity | Rationale |
|---|---|---|
| Chain Length Variation (e.g., ethanamine, butan-1-amine) | Decreased Affinity | Suboptimal positioning of the terminal amine for key interactions within the binding pocket. |
| N-Alkylation (e.g., N-methyl, N,N-dimethyl) | Variable (Potentially Decreased) | May introduce steric hindrance and reduce hydrogen bonding capacity of the amine group. |
| Acylation (e.g., acetamide) | Decreased Affinity | Neutralizes the positive charge of the amine and alters its hydrogen bonding properties. |
| Introduction of Cyclic Amines (e.g., piperidine) | Variable | Restricts conformational flexibility, which could be beneficial or detrimental depending on the target's topology. |
Investigation of Chiral Center Effects on Biological Activity for Stereoisomers
The introduction of a chiral center into the molecular structure of this compound can lead to the existence of stereoisomers (enantiomers and diastereomers), which can exhibit significantly different biological activities. Even though the parent compound does not have a chiral center, analogs or derivatives might. The body's biological systems, being inherently chiral, can interact differently with each stereoisomer. nih.gov This stereoselectivity can manifest in various ways, including differences in binding affinity, efficacy, and metabolism. nih.govresearchgate.net
One enantiomer, often referred to as the eutomer, may exhibit the desired pharmacological activity, while the other, the distomer, could be less active, inactive, or even responsible for undesirable side effects. nih.gov The differential activity arises from the three-dimensional arrangement of atoms, which dictates how well each isomer can fit into the chiral binding site of a target protein. nih.gov For instance, a specific substituent on a chiral carbon might form a crucial interaction with a receptor residue in one enantiomer, while in the other, it may be oriented in a way that prevents or weakens this interaction.
The Cahn-Ingold-Prelog (CIP) convention is used to assign the absolute configuration (R or S) to each chiral center. nih.gov The biological and pharmacological activities of each enantiomer are then evaluated separately to determine the stereochemical requirements for optimal interaction with the biological target. This understanding is crucial for the development of stereochemically pure and more effective therapeutic agents. biomedgrid.commdpi.com
| Stereoisomer Property | Significance in Biological Activity | Example of Potential Difference |
|---|---|---|
| Binding Affinity | Enantiomers can bind to the target receptor with different affinities. nih.gov | The (R)-enantiomer might have a higher affinity than the (S)-enantiomer due to a more favorable three-point interaction with the binding site. |
| Efficacy | One enantiomer may act as an agonist while the other is an antagonist or has no effect. | The eutomer elicits a biological response, whereas the distomer is inactive. nih.gov |
| Metabolism | The two enantiomers can be metabolized at different rates by enzymes. nih.gov | One enantiomer may be cleared from the body more quickly than the other. |
| Toxicity | One enantiomer may be responsible for the therapeutic effects, while the other contributes to toxicity. nih.gov | The distomer might interact with off-target receptors, leading to adverse effects. nih.gov |
Computational and Experimental Approaches for Rational Analog Design
The rational design of analogs of this compound involves a synergistic interplay between computational and experimental methods to optimize its biological activity. mdpi.comnih.govnih.gov This approach aims to systematically modify the lead compound's structure to enhance properties like binding affinity, selectivity, and pharmacokinetic profiles.
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. mdpi.com By analyzing how different structural features influence activity, predictive models can be built to guide the design of new, more potent analogs. biointerfaceresearch.com
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. mdpi.comnih.gov This model then serves as a template for designing new molecules that possess these key features.
Molecular Docking: As detailed in a later section, molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into key interactions that can be optimized. mdpi.com
Experimental Approaches:
Combinatorial Chemistry: This high-throughput synthesis technique allows for the rapid generation of large libraries of related compounds. nih.gov These libraries can be screened to identify analogs with improved activity.
Structure-Activity Relationship (SAR) Studies: SAR involves systematically modifying different parts of the lead molecule and evaluating the effect of these changes on biological activity. This iterative process helps to identify the key structural motifs responsible for the desired pharmacological effect.
Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties. The goal is to improve the compound's properties without significantly altering its interaction with the target.
The integration of these computational and experimental strategies accelerates the drug discovery process by allowing for a more focused and efficient exploration of the chemical space around the this compound scaffold. mdpi.com
| Approach | Description | Application in Analog Design |
|---|---|---|
| QSAR | Develops mathematical models correlating chemical structure with biological activity. mdpi.com | Predicts the activity of virtual compounds before synthesis. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups for biological activity. mdpi.comnih.gov | Guides the design of novel scaffolds that retain key interaction points. |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a target protein. mdpi.com | Prioritizes analogs for synthesis based on predicted binding scores. |
| Combinatorial Chemistry | Rapidly synthesizes large libraries of related compounds. nih.gov | Generates diverse sets of analogs for high-throughput screening. |
| SAR Studies | Systematically modifies the lead structure to determine the effect on activity. | Identifies key functional groups and their optimal properties. |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.comnih.gov In the context of this compound, molecular docking can be employed to predict its binding mode and affinity within the active site of a biological target. researchgate.netjbcpm.com This method is instrumental in understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the ligand-receptor recognition process. nih.gov
The process typically involves preparing the three-dimensional structures of both the ligand and the target protein. jbcpm.com Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, and a scoring function is used to estimate the binding affinity for each pose. nih.gov The results of molecular docking studies can provide valuable insights for lead optimization by identifying key residues that interact with the ligand, thus guiding the design of new analogs with improved binding characteristics. alliedacademies.org
| Interaction Type | Potential Role in Binding of this compound |
|---|---|
| Hydrogen Bonding | The primary amine of the propan-1-amine side chain and the indole N-H can act as hydrogen bond donors, while the nitrogen of the indole can act as an acceptor. |
| Hydrophobic Interactions | The indole ring system can engage in hydrophobic interactions with nonpolar residues in the binding pocket. |
| π-π Stacking | The aromatic indole ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |
| Cation-π Interactions | The protonated amine group can interact with the electron-rich aromatic rings of amino acid residues. |
Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations for Conformational Analysis
Quantum Mechanical (QM) Simulations: QM methods are used to study the electronic structure and properties of molecules with high accuracy. nih.gov For this compound, QM calculations can provide insights into its intrinsic properties, such as conformational energies, electrostatic potential, and molecular orbital distributions. researchgate.net This information is valuable for understanding the molecule's reactivity and its preferred conformations in the absence of a biological target. Conformational analysis using QM can identify the low-energy shapes the molecule can adopt, which is crucial for understanding how it might fit into a binding site. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.govmdpi.com By simulating the movements of atoms in a system, MD can provide a detailed picture of how this compound and its target protein interact and adapt to each other's presence. nih.govresearchgate.net These simulations can reveal important information about the stability of the ligand-protein complex, the flexibility of the ligand in the binding site, and the role of water molecules in mediating interactions. researchgate.net MD simulations complement the static picture provided by molecular docking by introducing the element of time and allowing for the observation of conformational changes that may be important for binding. mdpi.comresearchgate.net
Together, QM and MD simulations provide a comprehensive understanding of the conformational landscape of this compound and its dynamic interactions with biological targets, which is essential for rational drug design. nih.govmdpi.com
| Simulation Method | Information Provided | Relevance to this compound |
|---|---|---|
| Quantum Mechanics (QM) | Electronic structure, conformational energies, electrostatic potential. nih.govresearchgate.net | Understanding intrinsic molecular properties and preferred conformations. |
| Molecular Dynamics (MD) | Dynamic behavior of the ligand-protein complex, conformational flexibility, stability of binding. nih.govresearchgate.net | Revealing the dynamic nature of the binding process and identifying key stable interactions over time. |
Scaffold Hopping and Virtual Library Generation for Novel Chemotype Discovery
Scaffold Hopping: Scaffold hopping is a computational strategy used in drug discovery to identify novel molecular frameworks (scaffolds) that can retain the essential biological activity of a known active compound while having a significantly different core structure. nih.govgithub.ioarxiv.orgrsc.org Starting with the this compound scaffold, scaffold hopping algorithms can search chemical databases for molecules that present a similar three-dimensional arrangement of key pharmacophoric features but are built upon a different chemical backbone. nih.gov This approach is valuable for discovering new chemotypes with potentially improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, and for generating novel intellectual property. github.io
Virtual Library Generation: Virtual library generation involves the computational creation of large, diverse collections of molecules that can be screened for potential biological activity before any chemical synthesis is undertaken. nih.gov For this compound, a virtual library could be generated by systematically modifying various parts of the molecule, such as the indole ring, the methyl group, and the propan-1-amine side chain, with a wide range of different chemical substituents. These virtual libraries can then be subjected to computational screening methods like molecular docking and QSAR to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. This in silico approach significantly accelerates the discovery of novel and potent analogs by focusing synthetic efforts on the most promising candidates.
| Technique | Description | Goal for this compound |
|---|---|---|
| Scaffold Hopping | Identifying novel core structures with similar pharmacophoric features to a known active molecule. github.iorsc.org | To discover new classes of compounds with similar biological activity but different chemical scaffolds. |
| Virtual Library Generation | Computational creation of large, diverse sets of molecules for in silico screening. nih.gov | To explore a wide range of chemical modifications and prioritize the most promising analogs for synthesis. |
In Silico Predictions of Absorption, Distribution, and Metabolism Relevant to Research (e.g., Biotransformation pathways)
Computational, or in silico, modeling serves as a valuable tool in early-stage, non-clinical research to predict the pharmacokinetic profile of a compound. These predictions for this compound, based on its chemical structure, offer insights into its likely absorption, distribution, and metabolism. It is important to note that these are theoretical predictions and would require experimental validation.
Predicted Physicochemical Properties and ADME Parameters
In silico tools are utilized to estimate a range of physicochemical and pharmacokinetic properties. The predictions for this compound suggest it possesses characteristics that are generally favorable for a research compound.
| Parameter | Predicted Value | Implication for Research |
|---|---|---|
| Molecular Weight | ~188.27 g/mol | Low molecular weight is generally associated with good membrane permeability. |
| LogP (Octanol/Water Partition Coefficient) | ~2.0-2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~38.1 Ų | A low TPSA is often predictive of good cell membrane penetration. |
| Hydrogen Bond Donors | 2 | Contributes to interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. |
| Aqueous Solubility | Predicted to be soluble | Facilitates handling in experimental settings and suggests potential for good absorption. |
| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | The compound may be able to cross the BBB, a key consideration for neurological research. |
| Human Intestinal Absorption (HIA) | Predicted to be high | Suggests good absorption from the gastrointestinal tract in preclinical models. |
Predicted Biotransformation Pathways
The metabolic fate of this compound is predicted to be primarily governed by the enzymes of the cytochrome P450 (CYP) superfamily. The structural features of the molecule, namely the indole nucleus and the primary alkylamine side chain, present several potential sites for biotransformation.
One of the key metabolic pathways for indole-containing compounds involves oxidation. For instance, studies on the indoline-containing drug indapamide (B195227) have shown that CYP3A4 can catalyze the dehydrogenation of the indoline (B122111) ring to form an indole. nih.gov While this compound already possesses an indole ring, this highlights the susceptibility of the indole nucleus to oxidative metabolism.
The primary metabolic reactions predicted for this compound include:
Hydroxylation: The indole ring is a likely target for hydroxylation, particularly at the 5- or 6-position. This is a common metabolic pathway for many indole derivatives. The methyl group on the indole ring could also undergo hydroxylation.
N-dealkylation: While this compound has a propanamine side chain, oxidative deamination of the primary amine group can occur, leading to the formation of an aldehyde intermediate, which can then be further oxidized to a carboxylic acid.
Oxidation of the Propyl Side Chain: The carbon atoms of the propyl side chain are also potential sites for hydroxylation.
The following table summarizes the likely metabolic pathways and the potential resulting metabolites.
| Metabolic Pathway | Potential Site of Action | Predicted Metabolite |
|---|---|---|
| Aromatic Hydroxylation | Indole ring (e.g., C5 or C6 position) | Hydroxylated indole derivative |
| Aliphatic Hydroxylation | 2-methyl group | Hydroxymethyl indole derivative |
| Aliphatic Hydroxylation | Propanamine side chain | Hydroxylated propanamine derivative |
| Oxidative Deamination | Primary amine group | Aldehyde and subsequently carboxylic acid derivatives |
These in silico predictions provide a foundational understanding of the potential pharmacokinetic and metabolic profile of this compound, guiding further in vitro and in vivo experimental investigations in a non-clinical research context.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Rigorous Structural Confirmation in Research
Spectroscopy provides indispensable information regarding the molecular structure, bonding, and functional groups present in a sample. For a molecule like 3-(2-methyl-1H-indol-3-yl)propan-1-amine, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offers a complete picture of its chemical architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. semanticscholar.org By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. wpmucdn.com
For this compound, ¹H-NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H protons of the indole and the primary amine, the aliphatic protons of the propyl chain, and the methyl group protons. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (e.g., singlet, triplet, multiplet) would reveal adjacent proton-proton couplings, confirming the connectivity of the propyl chain.
¹³C-NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. upi.edu This technique is crucial for confirming the carbon skeleton, including the nine carbons of the 2-methylindole (B41428) core and the three carbons of the propyl side chain. The chemical shifts of the carbon signals indicate their hybridization (sp², sp³) and electronic environment (e.g., aromatic, aliphatic).
Predicted ¹H-NMR Data for this compound (Data are hypothetical and based on typical chemical shifts for similar structural motifs)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Indole N-H | ~7.8-8.0 | Broad Singlet | 1H |
| Aromatic C4-H, C7-H | ~7.3-7.6 | Multiplet | 2H |
| Aromatic C5-H, C6-H | ~7.0-7.2 | Multiplet | 2H |
| CH₂ (Propyl, adjacent to indole) | ~2.8-3.0 | Triplet | 2H |
| CH₂ (Propyl, adjacent to amine) | ~2.7-2.9 | Triplet | 2H |
| CH₃ (on indole ring) | ~2.4 | Singlet | 3H |
| CH₂ (Propyl, middle) | ~1.8-2.0 | Multiplet | 2H |
| NH₂ (Amine) | Variable (Broad) | Singlet | 2H |
Predicted ¹³C-NMR Data for this compound (Data are hypothetical and based on typical chemical shifts for similar structural motifs)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Indole C-7a | ~135 |
| Indole C-2 | ~132 |
| Indole C-3a | ~128 |
| Indole C-4, C-5, C-6, C-7 | ~110-122 |
| Indole C-3 | ~111 |
| CH₂ (Propyl, adjacent to amine) | ~42 |
| CH₂ (Propyl, middle) | ~33 |
| CH₂ (Propyl, adjacent to indole) | ~25 |
| CH₃ (on indole ring) | ~12 |
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of a compound. researchgate.net
For this compound (C₁₂H₁₆N₂), the nominal molecular weight is 188 g/mol . HRMS would confirm the molecular formula by providing an exact mass measurement with high precision. chembk.com
Electron Ionization (EI) MS would likely cause the molecule to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 188. A major fragmentation pathway would involve the cleavage of the C-C bond beta to the indole ring, resulting in a stable indolyl-methyl cation fragment, which is a characteristic fragmentation for tryptamine (B22526) derivatives.
Predicted Mass Spectrometry Data for this compound
| m/z Value | Assignment | Notes |
|---|---|---|
| 188 | [M]⁺ | Molecular Ion |
| 144 | [M - C₂H₆N]⁺ | Loss of ethylamine (B1201723) radical via cleavage |
| 130 | [C₉H₈N]⁺ | Indolyl-methyl cation fragment (base peak) |
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. masterorganicchemistry.com It works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of the bonds in the molecule.
The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The presence of a primary amine (-NH₂) is typically indicated by two distinct, sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. pressbooks.publibretexts.org The indole N-H stretch would appear as a single, somewhat broader peak in a similar region. Aliphatic C-H stretching vibrations from the methyl and propyl groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations from the indole ring would be visible in the 1450-1600 cm⁻¹ region. The absence of unexpected peaks, such as a strong C=O stretch around 1700 cm⁻¹, can help confirm the purity of the sample.
Predicted IR Absorption Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| ~3400 | N-H Stretch | Indole N-H |
| 3000-3100 | C-H Stretch | Aromatic C-H |
| 2850-2960 | C-H Stretch | Aliphatic C-H (propyl, methyl) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1300-1400 | C-N Stretch | Amine |
Chromatographic Methods for Purity and Mixture Analysis in Research Contexts
Chromatography is a set of laboratory techniques used for the separation of mixtures. These methods are essential for assessing the purity of a compound and for analyzing complex mixtures, such as those resulting from a chemical reaction or a biological assay.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. For purity assessment of this compound, a reversed-phase HPLC method is typically employed. In this setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, is used to elute the compound. Purity is determined by detecting the eluting components, typically with a UV-Vis detector set to a wavelength where the indole ring absorbs strongly (around 220 nm or 280 nm). A pure sample will show a single major peak, and the purity can be quantified by the area percentage of this peak relative to the total area of all peaks.
While this compound is an achiral molecule, HPLC is also the method of choice for determining enantiomeric excess in chiral compounds. If a chiral analog were synthesized, separation of the enantiomers would be achieved using a chiral stationary phase (CSP). The differential interaction of each enantiomer with the CSP results in different retention times, allowing for their separation and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. nih.gov
In the context of in vitro research, GC-MS is a valuable tool for metabolite profiling. To study the metabolism of this compound, the compound would be incubated with a biological system, such as liver microsomes, which contain metabolic enzymes. enamine.net After incubation, the mixture of the parent compound and its metabolites is extracted. Because amines and many potential metabolites (e.g., hydroxylated products) are not sufficiently volatile for GC analysis, a chemical derivatization step is required. nih.gov This typically involves reacting the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens (on NH₂ and OH groups) with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.
The derivatized sample is then injected into the GC-MS. The components are separated based on their boiling points and polarity in the GC column and are subsequently identified by their unique mass spectra. By comparing the mass spectra of the new peaks to that of the derivatized parent compound, potential metabolic transformations, such as hydroxylation, N-oxidation, or demethylation, can be identified. mdpi.com
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis
A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. Therefore, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles, cannot be provided at this time.
While crystallographic data exists for structurally related indole derivatives, the strict focus of this article on this compound precludes the inclusion of data from other compounds. The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, are unique to the specific crystal structure of a given compound. Extrapolation from related molecules would not be scientifically accurate.
Should single crystals of this compound be successfully grown and analyzed in the future, X-ray crystallography would provide definitive insights into:
Molecular Conformation: The exact spatial orientation of the 2-methylindole ring relative to the propanamine side chain.
Crystal Packing: How individual molecules arrange themselves in the crystal lattice.
Intermolecular Interactions: The specific hydrogen bonds formed by the amine (-NH2) and indole (-NH) groups, as well as other non-covalent interactions that stabilize the crystal structure.
This information is crucial for understanding the compound's physicochemical properties and for computational modeling studies.
Research Perspectives and Future Directions in Indole Propanamine Studies
Identification of Emerging Research Areas and Unexplored Mechanistic Pathways for Indole-Based Amines
The versatility of the indole (B1671886) nucleus allows for its incorporation into a wide array of pharmacologically active compounds. nih.gov Current research continues to uncover new therapeutic applications for indole-based amines, driven by a deeper understanding of their mechanisms of action.
Emerging Therapeutic Applications:
Neurodegenerative Diseases: Indole derivatives are being investigated as multi-target agents for diseases like Alzheimer's, with some showing potent inhibition of cholinesterases, key enzymes in disease progression. mdpi.com
Oncology: The indole scaffold is present in established anticancer agents, and new derivatives are being developed as phosphodiesterase 5 (PDE5) inhibitors, a potential therapeutic target in cancer. acs.org
Infectious Diseases: Researchers are extensively exploring indole derivatives as potential anti-tubercular agents, with some compounds showing inhibitory activity against various targets within Mycobacterium tuberculosis. nih.gov
Metabolic Disorders: A series of indole-thiazolidinedione hybrids have been synthesized and evaluated as potential inhibitors of pancreatic lipase, a key enzyme in dietary fat digestion, suggesting a role in obesity management. nih.gov
Unexplored Mechanistic Pathways: The structural similarity of indole alkaloids to endogenous amines and neurotransmitters like serotonin (B10506) suggests potential neurological activity. researchgate.net Future research is likely to focus on elucidating the precise interactions of indole-propanamines with a broader range of receptors and signaling pathways. The gut-brain axis, where microbial metabolites of tryptophan (an indole derivative) play a crucial role, is another area ripe for investigation. Exploring how synthetic indole-propanamines influence this complex communication system could reveal novel therapeutic avenues for both gastrointestinal and neurological disorders. mdpi.com
Role of 3-(2-methyl-1H-indol-3-yl)propan-1-amine as a Chemical Probe or Lead in Biological System Investigations
While specific research on this compound as a chemical probe is not extensively documented in the provided results, its structure suggests significant potential as a lead compound for drug discovery. Lead compounds are starting points for the development of new drugs. acs.org The indole core, substituted at the C3 position with a propanamine chain, is a common feature in molecules targeting the central nervous system.
The structural characteristics of this compound make it a candidate for investigating biological systems involving monoamine neurotransmitters. Its similarity to serotonin (3-(2-aminoethyl)-1H-indol-5-ol) suggests it could be used to probe the structure and function of serotonin receptors or transporters. mdpi.com By modifying the core structure—for example, at the C2 methyl group or on the benzene (B151609) ring—researchers can create a library of related compounds. Screening this library against various biological targets can help identify new lead compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.com
Below is a table summarizing potential research applications for this compound as a lead structure.
| Biological Target Class | Potential Application Area | Rationale for Investigation |
| Serotonin (5-HT) Receptors | Neurology, Psychiatry | Structural similarity to serotonin. researchgate.net |
| Monoamine Transporters | Neurology, Psychiatry | Potential to modulate neurotransmitter reuptake. |
| Phosphodiesterases (PDEs) | Oncology, Neurology | Indole core is a known scaffold for PDE inhibitors. acs.org |
| Microbial Enzymes | Infectious Diseases | Indole derivatives show antimicrobial properties. nih.govorientjchem.org |
Methodological Advancements in Synthetic Chemistry and Analytical Characterization for this Compound Class
The synthesis and characterization of substituted indoles are foundational to their study and application. Recent years have seen significant progress in developing more efficient, selective, and sustainable methods.
Synthetic Advancements: The functionalization of the indole ring, particularly at the electron-rich C3 position, is a key focus of synthetic chemistry. nih.gov Modern catalytic methods have largely replaced classical, often harsh, synthesis conditions.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for intramolecular cyclization and cross-coupling reactions to form the indole core and introduce substituents. mdpi.com
Copper-Catalyzed Reactions: Inexpensive copper-based catalysts are emerging as powerful tools for indole synthesis and functionalization, including N-alkylation and C-H activation, which was previously a significant challenge. sciencedaily.comnih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields for the synthesis of indole derivatives. mdpi.com
Flow Chemistry: Multistep continuous flow synthesis offers a rapid and efficient alternative to traditional batch processing for generating complex indole-containing molecules. nih.gov
Analytical Characterization: Accurate characterization is crucial for confirming the structure and purity of synthesized compounds. A combination of spectroscopic and chromatographic techniques is typically employed.
| Analytical Technique | Purpose | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | Provides detailed information about the carbon-hydrogen framework of the molecule. mdpi.comnih.gov |
| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular weight and elemental composition of the compound. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separates the target compound from impurities and byproducts. nih.gov |
| Infrared (IR) Spectroscopy | Functional Group Identification | Detects the presence of key functional groups, such as N-H and C-N bonds. |
Unaddressed Research Gaps and Future Challenges in the Study of Substituted Indole-Propanamines
Despite significant progress, several challenges and knowledge gaps remain in the field of indole-propanamine research. Addressing these will be critical for translating the therapeutic potential of compounds like this compound into clinical applications.
Key Research Gaps:
Target Deconvolution: For many indole derivatives identified in phenotypic screens, the precise molecular target remains unknown. Identifying the specific proteins or pathways these compounds interact with is a major hurdle.
In Vivo Activity and Metabolism: While many compounds show promising activity in vitro, their efficacy, metabolic fate, and potential toxicity in living organisms are often poorly understood.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how specific structural modifications to the indole-propanamine scaffold affect biological activity and selectivity. mdpi.com
Blood-Brain Barrier Penetration: For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is essential but often challenging to achieve and predict.
Future Challenges:
Developing Selective Ligands: Creating indole-propanamines that bind with high affinity and selectivity to a single biological target, while avoiding off-target effects, remains a primary challenge in drug design.
Sustainable Synthesis: While greener synthetic methods are emerging, the development of truly sustainable and scalable routes for the production of complex indole derivatives is an ongoing goal. rsc.org
Navigating Complex Biological Systems: Understanding the multifaceted roles of indole compounds, which can act as neurotransmitters, metabolic regulators, and antimicrobial agents, requires sophisticated systems biology approaches. mdpi.com
Future research will require an interdisciplinary approach, combining advanced synthetic chemistry, computational modeling, and innovative biological assays to fully unlock the therapeutic potential of substituted indole-propanamines. nih.gov
Q & A
Q. What are the recommended synthetic routes for 3-(2-methyl-1H-indol-3-yl)propan-1-amine, and how can purity be optimized?
A common approach involves coupling 2-methylindole with a propan-1-amine derivative via nucleophilic substitution or reductive amination. For instance, analogous compounds like N-(3-(pyrazin-2-yl)propyl)oxazole-4-carboxamide derivatives are synthesized by reacting carboxylic acids with propan-1-amine derivatives under coupling agents (e.g., HATU or EDCI) . Post-synthesis purification via chromatography (e.g., ethyl acetate:MeOH:NEt3 mixtures) can achieve >95% purity, as demonstrated for structurally related amines .
Q. How should researchers handle solubility challenges for this compound in biological assays?
Based on solubility data for structurally similar indole derivatives (e.g., LDN-209929 2HCl), dimethyl sulfoxide (DMSO) is a primary solvent for stock solutions. If precipitation occurs, co-solvents like ethanol or aqueous buffers (pH-adjusted) can improve solubility. For in vivo studies, formulations with cyclodextrins or surfactants (e.g., Tween-80) are recommended to enhance bioavailability .
Q. What analytical techniques are critical for confirming the identity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For example, 1H NMR of related compounds (e.g., 1-(1H-indol-3-yl)propan-2-amine) shows characteristic indole proton resonances at δ 7.0–7.5 ppm and aliphatic chain signals at δ 1.5–3.0 ppm . LC-MS with electrospray ionization (ESI) can confirm molecular weight and detect impurities .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
X-ray crystallography using programs like SHELXL enables precise determination of bond angles, stereochemistry, and intermolecular interactions. For example, SHELX-based refinement of small-molecule crystals has resolved conformational isomers in indole derivatives, aiding in structure-activity relationship (SAR) studies . Crystallization conditions (e.g., slow vapor diffusion with hexane/ethyl acetate) should be optimized to obtain diffraction-quality crystals.
Q. What strategies address contradictory bioactivity data in receptor-binding assays?
Contradictions may arise from off-target interactions or assay-specific conditions. For indole-containing amines, competitive binding assays with radiolabeled ligands (e.g., [18F] analogs) can quantify selectivity. A study on N-(3-[18F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine demonstrated superior brain clearance compared to analogs, highlighting the need for pharmacokinetic profiling to validate target engagement .
Q. How can computational modeling predict the pharmacological profile of this compound?
Density functional theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like serotonin receptors. For example, logP values (~4.1 for similar indole derivatives) correlate with blood-brain barrier permeability, while topological polar surface area (tPSA < 70 Ų) suggests CNS activity .
Q. What are the metabolic stability considerations for in vivo studies?
Microsomal stability assays (e.g., liver microsomes + NADPH) identify metabolic hotspots. Fluorinated analogs (e.g., 3-(7-fluoro-1H-indol-3-yl)propan-1-amine) show enhanced metabolic resistance due to reduced cytochrome P450 oxidation. Metabolite identification via LC-MS/MS is critical for optimizing half-life .
Safety and Handling
Q. What safety protocols are mandatory for handling this compound?
Due to acute oral toxicity (Category 4) and skin corrosion risks (Category 1B), researchers must use PPE (gloves, lab coat, goggles) and work in a fume hood. Storage at –20°C in airtight containers under nitrogen prevents degradation . Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak acids .
Data Interpretation and Reproducibility
Q. How can researchers mitigate batch-to-batch variability in synthesis?
Strict control of reaction parameters (temperature, solvent purity) and intermediates is critical. For example, HPLC monitoring of coupling reactions (e.g., amide bond formation) ensures consistent yields and purity. Batch validation via NMR and HRMS aligns with protocols for GSK-3β inhibitors like OCM-31 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
